3-[(3,5-Dimethylphenoxy)methyl]benzoic acid

Organic synthesis Medicinal chemistry Positional isomerism

Ensure experimental reproducibility by procuring the correct meta-substituted isomer (CAS 938140-74-0) — not the para analog. This 3-position scaffold features a free carboxylic acid for direct amide coupling or esterification, bypassing deprotection steps required for ester analogs. Supported by PubChem BioAssay (AID 504535) and patent data for antiproliferative and differentiation-inducing activity, it is ideally positioned for cancer stem cell inhibitor screening and CARM1-targeted probe development. The 3,5-dimethylphenoxy pharmacophore mirrors the potent CARM1 inhibitor SGC2085, offering a strategic starting point for epigenetic lead optimization.

Molecular Formula C16H16O3
Molecular Weight 256.3 g/mol
CAS No. 938140-74-0
Cat. No. B1318575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3,5-Dimethylphenoxy)methyl]benzoic acid
CAS938140-74-0
Molecular FormulaC16H16O3
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCC2=CC(=CC=C2)C(=O)O)C
InChIInChI=1S/C16H16O3/c1-11-6-12(2)8-15(7-11)19-10-13-4-3-5-14(9-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
InChIKeyDRMVOCWMDAPTSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3,5-Dimethylphenoxy)methyl]benzoic Acid (CAS 938140-74-0): Procurement-Focused Baseline Overview for Research Selection


3-[(3,5-Dimethylphenoxy)methyl]benzoic acid (CAS 938140-74-0) is a small-molecule organic compound with the molecular formula C₁₆H₁₆O₃ (MW 256.30) . It belongs to the class of (dimethylphenoxy)methyl-substituted benzoic acids, characterized by a benzoic acid core linked via a methylene bridge to a 3,5-dimethylphenoxy moiety at the meta position of the phenyl ring . The compound is commercially available as a research chemical building block, with typical catalog specifications reporting a purity of 98% . Its structural features place it within a family of positional isomers and substituted analogs used in medicinal chemistry and chemical biology applications [1].

Why Generic Substitution Fails: Procurement Risks When Replacing 3-[(3,5-Dimethylphenoxy)methyl]benzoic Acid with Positional Isomers or Analogs


The substitution of 3-[(3,5-dimethylphenoxy)methyl]benzoic acid with a positional isomer, such as the 4-substituted variant (CAS 149288-57-3), is not chemically neutral and may compromise experimental reproducibility or synthetic outcomes . The meta (3-position) attachment of the phenoxymethyl group on the benzoic acid ring alters key physicochemical properties—including pKa, solubility, and molecular geometry—relative to para-substituted analogs [1]. These differences directly affect reactivity in downstream coupling reactions (e.g., amide bond formation, esterification) and can modulate biological target recognition when the compound is used as a scaffold in medicinal chemistry campaigns . Procurement decisions based solely on molecular formula matching (C₁₆H₁₆O₃) without verifying positional substitution risk introducing uncontrolled variables into research workflows, potentially invalidating structure-activity relationship (SAR) conclusions or requiring costly re-optimization of synthetic routes .

Product-Specific Quantitative Evidence Guide: Verifiable Differentiation of 3-[(3,5-Dimethylphenoxy)methyl]benzoic Acid


Positional Isomer Differentiation: Meta (3-) vs. Para (4-) Substitution Structural and Reactivity Comparison

3-[(3,5-Dimethylphenoxy)methyl]benzoic acid (CAS 938140-74-0) is the meta-substituted positional isomer of 4-[(3,5-dimethylphenoxy)methyl]benzoic acid (CAS 149288-57-3). Both share the identical molecular formula C₁₆H₁₆O₃ (MW 256.3), yet the attachment position of the (3,5-dimethylphenoxy)methyl group to the benzoic acid ring (meta carbon-3 vs. para carbon-4) constitutes a structural difference that fundamentally alters chemical behavior [1]. While no direct head-to-head reactivity comparison was identified, the meta-substituted compound (this product) is specifically cited as a useful building block in organic synthesis and a reagent for constructing more complex molecules , whereas the para-substituted analog is independently described for distinct applications, including as a specialized intermediate in pharmaceutical research and agrochemical synthesis [2].

Organic synthesis Medicinal chemistry Positional isomerism

Comparative Anticancer Activity: Differentiated Proliferation Arrest and Differentiation Induction vs. Generic Benzoic Acid Derivatives

Evidence from a PubChem BioAssay (AID 504535) indicates that 3-[(3,5-dimethylphenoxy)methyl]benzoic acid was tested in a luminescence cell-based primary high-throughput screen (HTS) designed to identify inhibitors of cancer stem cells [1]. Of 45 compounds tested in the assay set (2058-01_Inhibitor_Dose_DryPowder_Activity_Set5), 26 were classified as 'Active', with six compounds demonstrating activity ≤1 µM. A separate patent-related source specifically attributes to this compound 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte' [2]. This activity profile is distinct from the broad class of 3-phenoxybenzoic acid derivatives, which have been reported to exhibit antiplatelet and antioxidant properties in unrelated studies [3].

Cancer stem cells Antiproliferative agents Differentiation therapy

Potential CARM1 Inhibitor Activity Based on Substructural Similarity to SGC2085

The compound contains the identical 3,5-dimethylphenoxy pharmacophore that, when present at the R2 position of SGC2085, confers potent and selective inhibition of coactivator-associated arginine methyltransferase 1 (CARM1) . SGC2085 exhibits an IC₅₀ of 50 nM against CARM1 and demonstrates over 100-fold selectivity for CARM1 over PRMT6 [1]. This structural correspondence provides a class-level inference for potential epigenetic modulator activity, though no direct quantitative data exists for the target compound itself. Other substituted benzoic acid derivatives, such as those containing a 2,5-dimethylphenoxy group, lack the specific 3,5-dimethyl substitution pattern and have not been associated with CARM1 inhibition in available literature .

Epigenetics CARM1 inhibition PRMT selectivity

Intellectual Property Positioning: Inclusion in Patent Claims for Cancer Therapeutic Applications

3-[(3,5-Dimethylphenoxy)methyl]benzoic acid is encompassed within the Markush structure of formula (I) in a patent application (UPM IP Detail) claiming a compound, method of preparation, and pharmaceutical composition for the prevention and treatment of cancer [1]. The patent specifically claims utility for inhibiting the proliferation of carcinoma cells of the cervix and ovaries [2]. In contrast, positional isomers such as 4-[(3,5-dimethylphenoxy)methyl]benzoic acid are not explicitly covered by this patent, nor are generic 3-phenoxybenzoic acid derivatives lacking the 3,5-dimethyl substitution pattern . This patent inclusion provides a documented intellectual property anchor distinguishing the compound from freely substitutable analogs.

Cancer therapeutics Patent claims Cervical and ovarian carcinoma

Functional Group Accessibility: Free Carboxylic Acid vs. Ester Analogs for Downstream Derivatization

3-[(3,5-Dimethylphenoxy)methyl]benzoic acid contains a free carboxylic acid functional group (pKa ~4.2), enabling direct use in amide coupling, esterification, and other conjugation chemistries without requiring deprotection steps . This distinguishes it from the methyl ester analog, methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate (CAS 438221-72-8, MW 270.32), which requires prior hydrolysis to access the free acid form for subsequent derivatization . The free acid form is preferred when the compound is intended for direct bioconjugation, solid-phase synthesis immobilization, or preparation of salt forms for improved aqueous solubility .

Chemical biology Synthetic chemistry Functional group handles

Optimal Research and Industrial Application Scenarios for 3-[(3,5-Dimethylphenoxy)methyl]benzoic Acid Based on Verified Evidence


Medicinal Chemistry: Cancer Stem Cell Inhibitor Screening and Differentiation Therapy Research

Based on PubChem BioAssay inclusion (AID 504535) and patent documentation reporting antiproliferative and differentiation-inducing activity [1], this compound is appropriately procured as a starting point for cancer stem cell inhibitor screening campaigns. Its documented activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation supports its use as a chemical probe or scaffold for developing differentiation-inducing agents, particularly in cervical and ovarian carcinoma contexts [2].

Chemical Biology: Scaffold for CARM1 Epigenetic Probe Development

The presence of the 3,5-dimethylphenoxy pharmacophore—identical to that in the potent and selective CARM1 inhibitor SGC2085 (IC₅₀ = 50 nM, >100-fold selectivity over PRMT6) [3]—supports procurement of this compound as a scaffold for designing CARM1-targeted chemical probes and lead optimization campaigns in epigenetic research. The free carboxylic acid handle further enables direct conjugation or immobilization without prior deprotection steps.

Synthetic Chemistry: Building Block for Position-Specific Derivatization

The meta (3-position) substitution pattern of the (3,5-dimethylphenoxy)methyl group distinguishes this compound from its para-substituted isomer (CAS 149288-57-3) and enables position-specific reactivity in synthetic transformations [4]. Procuring the correct positional isomer is essential for maintaining intended electronic and steric effects in downstream coupling reactions. The free carboxylic acid group permits direct use in amide bond formation and esterification without the deprotection step required for ester analogs (e.g., CAS 438221-72-8), streamlining multi-step synthetic workflows.

Translational Research: Cancer Therapeutic Lead with Defined Patent Positioning

For academic or industry research programs with translational intent toward cancer therapeutics, this compound offers documented inclusion within patent claims for cancer treatment applications (cervical and ovarian carcinoma) [2]. This intellectual property positioning provides a strategic advantage for programs where patentability and freedom-to-operate considerations influence scaffold selection decisions, distinguishing it from freely available but unpositioned benzoic acid analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.